![molecular formula C26H23NSi B14364041 1-[4-(Triphenylsilyl)buta-1,3-diyn-1-yl]pyrrolidine CAS No. 90235-47-5](/img/structure/B14364041.png)
1-[4-(Triphenylsilyl)buta-1,3-diyn-1-yl]pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(Triphenylsilyl)buta-1,3-diyn-1-yl]pyrrolidine is a chemical compound known for its unique structure and properties It features a pyrrolidine ring attached to a buta-1,3-diyn-1-yl chain, which is further substituted with a triphenylsilyl group
准备方法
The synthesis of 1-[4-(Triphenylsilyl)buta-1,3-diyn-1-yl]pyrrolidine typically involves the coupling of a pyrrolidine derivative with a buta-1,3-diyn-1-yl intermediate. One common method includes the use of organometallic reagents such as aryllithium or Grignard reagents to facilitate the coupling reaction . The reaction conditions often require an inert atmosphere and low temperatures to ensure the stability of the intermediates and the final product.
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of organometallic chemistry and careful control of reaction conditions are crucial for scaling up the production.
化学反应分析
1-[4-(Triphenylsilyl)buta-1,3-diyn-1-yl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Substitution: The triphenylsilyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include halides and organometallic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution can introduce a variety of functional groups into the molecule.
科学研究应用
1-[4-(Triphenylsilyl)buta-1,3-diyn-1-yl]pyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.
Biology and Medicine:
作用机制
The mechanism by which 1-[4-(Triphenylsilyl)buta-1,3-diyn-1-yl]pyrrolidine exerts its effects is primarily related to its ability to participate in various chemical reactions. The presence of the triphenylsilyl group and the buta-1,3-diyn-1-yl chain allows for extensive conjugation and electron delocalization, which can influence the compound’s reactivity and interaction with other molecules. The molecular targets and pathways involved would depend on the specific application and the nature of the reactions it undergoes.
相似化合物的比较
Similar compounds to 1-[4-(Triphenylsilyl)buta-1,3-diyn-1-yl]pyrrolidine include:
1,4-Bis(trimethylsilyl)-1,3-butadiyne: This compound features a similar butadiyne structure but with trimethylsilyl groups instead of triphenylsilyl groups.
(Triphenylsilyl)acetylene: Another related compound, which has a simpler structure with an acetylene group substituted with a triphenylsilyl group.
属性
CAS 编号 |
90235-47-5 |
|---|---|
分子式 |
C26H23NSi |
分子量 |
377.6 g/mol |
IUPAC 名称 |
triphenyl(4-pyrrolidin-1-ylbuta-1,3-diynyl)silane |
InChI |
InChI=1S/C26H23NSi/c1-4-14-24(15-5-1)28(25-16-6-2-7-17-25,26-18-8-3-9-19-26)23-13-12-22-27-20-10-11-21-27/h1-9,14-19H,10-11,20-21H2 |
InChI 键 |
PXJBQZLGEXWTRB-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)C#CC#C[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



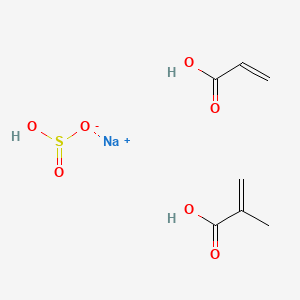

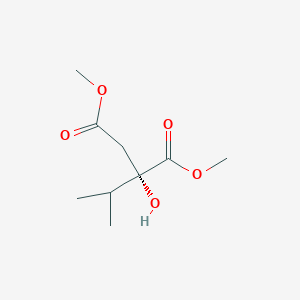

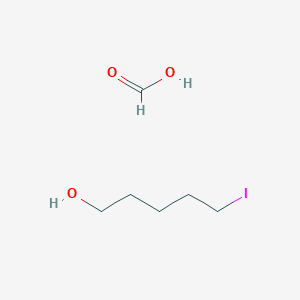
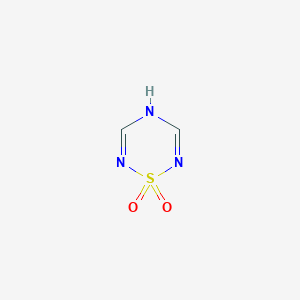
![tert-Butyl(dimethyl)[(phenylsulfanyl)methoxy]silane](/img/structure/B14364015.png)

![1-[5-(Trimethylstannyl)thiophen-2-yl]cyclopentan-1-ol](/img/structure/B14364040.png)
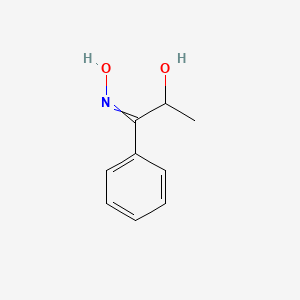

![2-[2-(2-Hydroxy-5-nitrophenyl)hydrazinylidene]naphthalen-1(2H)-one](/img/structure/B14364053.png)

